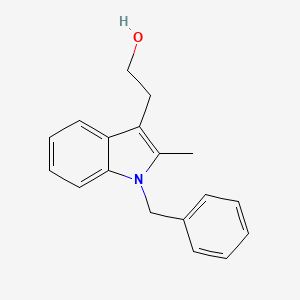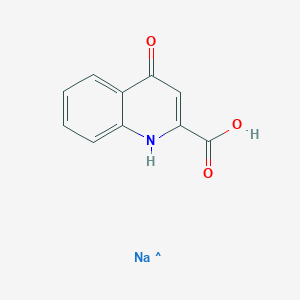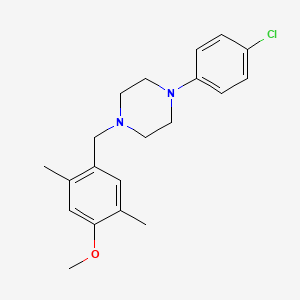
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of five fluorine atoms and two hydrogen atoms at the 9 and 10 positions of the anthracene ring. The molecular formula is C14H7F5, and it has a molecular weight of 270.2 g/mol
Méthodes De Préparation
The synthesis of anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- can be achieved through several synthetic routes. One common method involves the fluorination of 9,10-dihydroanthracene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-fluorination and degradation of the product.
Analyse Des Réactions Chimiques
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent anthracene form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of fluorinated anthracene derivatives .
Applications De Recherche Scientifique
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorination on aromatic systems.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Mécanisme D'action
The mechanism by which anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- exerts its effects is primarily related to its electronic structureIn biological systems, the compound can interact with cellular components through its aromatic ring, potentially affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE can be compared with other fluorinated anthracene derivatives, such as:
9,10-Difluoroanthracene: This compound has only two fluorine atoms, resulting in different electronic and photophysical properties.
9,10-Diphenylanthracene: Substitution with phenyl groups instead of fluorine alters the compound’s fluorescence and stability.
9,10-Dimethylanthracene: Methyl groups at the 9 and 10 positions provide different steric and electronic effects compared to fluorine atoms.
The uniqueness of anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
53183-44-1 |
|---|---|
Formule moléculaire |
C14H7F5 |
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
1,9,9,10,10-pentafluoroanthracene |
InChI |
InChI=1S/C14H7F5/c15-11-7-3-6-10-12(11)14(18,19)9-5-2-1-4-8(9)13(10,16)17/h1-7H |
Clé InChI |
VQYDICQGIGYABX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=C(C2(F)F)C(=CC=C3)F)(F)F |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C(C2(F)F)C(=CC=C3)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Morpholine-4-carbonyl)-2-bicyclo[2.2.1]hept-5-enyl]-morpholin-4-ylmethanone](/img/structure/B1656460.png)


![Benzenamine, 2-[(4-methylphenyl)sulfonyl]-N-phenyl-](/img/structure/B1656464.png)




![2'-(3-methoxybenzoyl)-5'-methyl-1'-(thiophene-2-carbonyl)spiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1656474.png)

![2,3,6-trimethyl-N,4-diphenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1656477.png)
![2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole;hydrobromide](/img/structure/B1656478.png)
![N-[1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B1656479.png)

